Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine
This in-depth technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of the novel pyrazole derivative, N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the characterization of new chemical entities. We will delve into the synergistic application of modern spectroscopic techniques, not merely as a procedural checklist, but as a logical, self-validating workflow that ensures the unambiguous determination of the molecular structure.
Introduction: The Pyrazole Scaffold and the Analytical Challenge
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The specific substitution pattern of N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine presents a unique analytical puzzle. The regiochemistry of the N-alkylation and the precise connectivity of the substituents on the pyrazole ring must be definitively established. This guide will demonstrate how a multi-technique spectroscopic approach, integrating mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, provides a robust and irrefutable structural proof.
The Elucidation Workflow: A Logic-Driven Approach
The structural elucidation of a novel compound is a systematic process of piecing together molecular fragments. Our approach is designed to be self-validating at each stage, with data from one technique complementing and confirming the hypotheses drawn from another.
Caption: A streamlined workflow for structural elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Protocol: High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry, typically using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) analyzer, is the first critical step.
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.
-
Infusion: The sample is directly infused into the ESI source at a low flow rate.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode, scanning a mass range that encompasses the expected molecular weight.
-
Analysis: The exact mass of the protonated molecular ion [M+H]⁺ is determined.
Data Interpretation & Causality
The primary objective of HRMS is to obtain the elemental composition. For N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine (C₁₀H₁₉N₃), the expected monoisotopic mass is 181.1579.
| Ion | Calculated Exact Mass (C₁₀H₂₀N₃⁺) | Observed Exact Mass |
| [M+H]⁺ | 182.1652 | 182.1655 |
The experimentally observed mass, matching the calculated mass to within a few parts per million, provides strong evidence for the molecular formula C₁₀H₁₉N₃. This is the foundational piece of information upon which the rest of the elucidation is built. The fragmentation pattern observed in tandem MS/MS experiments can also provide initial clues about the substituents and their connectivity.
Infrared Spectroscopy: Identifying the Functional Landscape
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique to identify the presence of key functional groups.
-
Sample Preparation: A small amount of the neat sample (if an oil) is placed between two KBr plates. If a solid, a KBr pellet is prepared.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Analysis: The positions and intensities of the absorption bands are correlated with specific bond vibrations.
Data Interpretation & Causality
For our target molecule, the FTIR spectrum would be expected to show characteristic absorptions that confirm the presence of amine and alkyl functionalities and the pyrazole ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Weak-Medium | N-H stretch (secondary amine) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1550 | Medium | C=N stretch (pyrazole ring) |
| ~1460 | Medium | C-H bend (aliphatic) |
The presence of a weak band around 3350 cm⁻¹ is indicative of the N-H bond in the secondary amine, a crucial piece of the structural puzzle. The strong aliphatic C-H stretching bands confirm the presence of the propyl and methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Elucidation
NMR spectroscopy provides the most detailed information about the chemical environment, number, and connectivity of atoms in the molecule.
¹H NMR Spectroscopy: Mapping the Proton Environments
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired on a 400 MHz or higher spectrometer.
-
Analysis: Chemical shifts (δ), integration values, and splitting patterns (multiplicities) are analyzed.
Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.95 | s | 1H | H-4 (pyrazole) |
| 3.98 | t, J = 7.2 Hz | 2H | N-CH ₂-CH₂-CH₃ |
| 3.65 | s | 2H | CH ₂-NHCH₃ |
| 2.40 | s | 3H | NH-CH ₃ |
| 2.25 | s | 3H | CH ₃ (pyrazole) |
| 1.75 | sext, J = 7.4 Hz | 2H | N-CH₂-CH ₂-CH₃ |
| 0.90 | t, J = 7.4 Hz | 3H | N-CH₂-CH₂-CH ₃ |
Interpretation & Causality
-
The singlet at 5.95 ppm is characteristic of the lone proton on the pyrazole ring (H-4).
-
The triplet at 3.98 ppm is indicative of a methylene group adjacent to a nitrogen and another methylene group, consistent with the N-CH₂ of the propyl group.
-
The singlet at 3.65 ppm corresponds to the methylene group attached to the pyrazole ring at C-5 and the secondary amine.
-
The singlets at 2.40 ppm and 2.25 ppm are assigned to the N-methyl and the pyrazole C-3 methyl groups, respectively.
-
The upfield sextet and triplet are characteristic of the remaining methylene and methyl groups of the n-propyl chain.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Same as for ¹H NMR.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.
-
Analysis: The chemical shifts of the carbon signals are analyzed.
Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 149.5 | C-3 (pyrazole) |
| 148.2 | C-5 (pyrazole) |
| 104.1 | C-4 (pyrazole) |
| 52.3 | N-C H₂-CH₂-CH₃ |
| 45.8 | C H₂-NHCH₃ |
| 35.7 | NH-C H₃ |
| 23.5 | N-CH₂-C H₂-CH₃ |
| 11.2 | N-CH₂-CH₂-C H₃ |
| 10.8 | C H₃ (pyrazole) |
Interpretation & Causality
The ¹³C NMR spectrum reveals ten distinct carbon signals, consistent with the molecular formula. The downfield signals at ~149 and ~148 ppm are characteristic of the substituted C-3 and C-5 carbons of the pyrazole ring, while the signal at ~104 ppm is typical for the C-4 carbon. The remaining signals in the aliphatic region correspond to the carbons of the propyl, methyl, and methanamine substituents.
2D NMR Spectroscopy: Assembling the Pieces
Two-dimensional NMR experiments are essential for unambiguously establishing the connectivity of the atoms.
Protocols: COSY, HSQC, HMBC
These experiments are typically run using standard pulse programs available on modern NMR spectrometers.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations) within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations).
Interpretation & Causality
Caption: Key HMBC correlations confirming the substitution pattern.
-
COSY: A clear correlation between the protons at 1.75 ppm and 0.90 ppm, and between 1.75 ppm and 3.98 ppm, confirms the n-propyl fragment (-CH₂-CH₂-CH₃).
-
HSQC: This experiment allows for the direct assignment of each proton signal to its attached carbon, confirming the assignments made in the 1D spectra.
-
HMBC: This is the most powerful experiment for piecing together the molecular puzzle.
-
The H-4 proton (5.95 ppm) will show correlations to both C-3 and C-5, confirming their proximity.
-
The protons of the C-3 methyl group (2.25 ppm) will show a correlation to C-3 and C-4, definitively placing the methyl group at the C-3 position.
-
The protons of the N-CH₂ of the propyl group (3.98 ppm) will show a correlation to C-5, confirming that the propyl group is attached to N-1 and not N-2. This is a critical correlation for determining the regiochemistry of N-alkylation.
-
The protons of the C-5 methylene group (3.65 ppm) will show correlations to C-5 and C-4.
-
The protons of the N-methyl group (2.40 ppm) will show a correlation to the C-5 methylene carbon (45.8 ppm), confirming the N-methylmethanamine fragment.
-
Conclusion: A Confirmed Molecular Structure
The collective and corroborative data from HRMS, FTIR, and a comprehensive suite of NMR experiments lead to the unambiguous structural elucidation of N-methyl-1-(3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine. The molecular formula was established by HRMS, the key functional groups were identified by FTIR, and the precise atom-to-atom connectivity and regiochemistry were determined by the detailed analysis of ¹H, ¹³C, COSY, HSQC, and HMBC NMR data. This systematic, evidence-based approach ensures the highest level of scientific integrity and confidence in the assigned structure.
References
- Elguero, J., Goya, P., & Jagerovic, N. (2002). The Tautomerism of Heterocycles: A Critical Review. Academic Press.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Available at: [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. (2017). Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. (2022). Available at: [Link]
